molecular formula C19H19Cl2F3N4O2 B2798519 N-[(3-chloro-4-methoxyphenyl)methyl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide CAS No. 866137-31-7

N-[(3-chloro-4-methoxyphenyl)methyl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide

Cat. No. B2798519
CAS RN: 866137-31-7
M. Wt: 463.28
InChI Key: SCEUEOHLFMHNLT-UHFFFAOYSA-N
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Description

N-[(3-chloro-4-methoxyphenyl)methyl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide is a useful research compound. Its molecular formula is C19H19Cl2F3N4O2 and its molecular weight is 463.28. The purity is usually 95%.
BenchChem offers high-quality N-[(3-chloro-4-methoxyphenyl)methyl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(3-chloro-4-methoxyphenyl)methyl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Glycine Transporter 1 Inhibition

One area of research involving similar compounds to N-[(3-chloro-4-methoxyphenyl)methyl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide is the inhibition of Glycine Transporter 1 (GlyT1). GlyT1 inhibitors have potential applications in the central nervous system (CNS) and may contribute to increases in cerebrospinal fluid glycine concentrations, which could have therapeutic implications (Yamamoto et al., 2016).

Development of TRPV1 Antagonists

Another research direction is the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists. Compounds structurally related to N-[(3-chloro-4-methoxyphenyl)methyl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide have been studied for their potential to alleviate chronic pain. The focus has been on enhancing pharmacological profiles and reducing side effects (Nie et al., 2020).

Radioligands for Dopamine D3 Receptor Imaging

The synthesis of carbon-11-labeled carboxamide derivatives, including compounds related to N-[(3-chloro-4-methoxyphenyl)methyl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide, has been explored for potential use as positron emission tomography (PET) radioligands in imaging dopamine D3 receptors. This application is significant in the context of neurological and psychiatric disorders (Gao et al., 2008).

Anti-Inflammatory and Analgesic Agents

Compounds structurally similar to N-[(3-chloro-4-methoxyphenyl)methyl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide have been synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. Research in this area focuses on cyclooxygenase inhibition and their effects in treating inflammation and pain (Abu‐Hashem et al., 2020).

Anticonvulsant Drug Properties

Studies have also been conducted on the crystal structures of compounds related to N-[(3-chloro-4-methoxyphenyl)methyl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide, exploring their potential as anticonvulsant drugs. This research examines the structural and electronic properties significant for their anticonvulsant effects (Georges et al., 1989).

properties

IUPAC Name

N-[(3-chloro-4-methoxyphenyl)methyl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl2F3N4O2/c1-30-16-3-2-12(8-14(16)20)10-26-18(29)28-6-4-27(5-7-28)17-15(21)9-13(11-25-17)19(22,23)24/h2-3,8-9,11H,4-7,10H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCEUEOHLFMHNLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)N2CCN(CC2)C3=C(C=C(C=N3)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl2F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3-chloro-4-methoxyphenyl)methyl]-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine-1-carboxamide

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